molecular formula C24H38N2O8 B123664 Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) CAS No. 143503-39-3

Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1)

Cat. No. B123664
CAS RN: 143503-39-3
M. Wt: 482.6 g/mol
InChI Key: VLVFDWCLDXPTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as Boc-Pip-OMe oxalate and is synthesized using a specific synthesis method.

Mechanism of Action

The mechanism of action of Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is not fully understood. However, studies have shown that the compound may act by inhibiting the activity of enzymes involved in the inflammatory response. It may also act by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has been shown to have biochemical and physiological effects in scientific research. Studies have shown that the compound may reduce inflammation and pain. It may also improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has advantages and limitations for lab experiments. The compound has potential therapeutic applications and may be useful in studying the mechanisms of neurodegenerative diseases. However, the compound is not widely available and may be difficult to synthesize.

Future Directions

There are several future directions for research on Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1). One direction is to further study the compound's mechanism of action and its potential therapeutic applications. Another direction is to develop more efficient synthesis methods for the compound. Additionally, research could be conducted on the compound's potential use in treating other diseases and conditions.

Synthesis Methods

Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) is synthesized using a specific synthesis method. The synthesis method involves the reaction between 3-butoxyphenyl isocyanate and 1-(1-piperidinylmethyl)-2-propoxymethanol in the presence of ethanedioic acid. The reaction results in the formation of Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1).

Scientific Research Applications

Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1) has potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

143503-39-3

Product Name

Carbamic acid, (3-butoxyphenyl)-, 1-(1-piperidinylmethyl)-2-propoxymethyl ester, ethanedioate (1:1)

Molecular Formula

C24H38N2O8

Molecular Weight

482.6 g/mol

IUPAC Name

oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-butoxyphenyl)carbamate

InChI

InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-15-27-20-11-9-10-19(16-20)23-22(25)28-21(18-26-14-4-2)17-24-12-7-6-8-13-24;3-1(4)2(5)6/h9-11,16,21H,3-8,12-15,17-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)

InChI Key

VLVFDWCLDXPTOK-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O

synonyms

oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(3-butoxyphenyl )carbamate

Origin of Product

United States

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